2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 678185-70-1
VCID: VC3782793
InChI: InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13)
SMILES: CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl
Molecular Formula: C9H11ClN2O3S
Molecular Weight: 262.71 g/mol

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride

CAS No.: 678185-70-1

Cat. No.: VC3782793

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride - 678185-70-1

Specification

CAS No. 678185-70-1
Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
IUPAC Name 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride
Standard InChI InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13)
Standard InChI Key PXASBWYNKYBXFK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl

Introduction

Chemical Identity and Basic Properties

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride is an organic compound characterized by a benzenesulfonyl chloride scaffold with methyl and methylcarbamoylamino substituents. This compound has gained attention in research settings for its potential in pharmaceutical synthesis and as a chemical intermediate.

Identification Data

ParameterValue
CAS Number678185-70-1
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
IUPAC Name2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride
Standard InChIInChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13)
Standard InChIKeyPXASBWYNKYBXFK-UHFFFAOYSA-N
Synonyms2-Methyl-4-(3-methylureido)benzene-1-sulfonyl chloride; 2-Methyl-4-(3-methyl-ureido)-benzenesulfonyl chloride

Structural Features and Chemical Composition

Molecular Structure

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride features a benzene ring substituted with four key functional groups:

  • A sulfonyl chloride group (-SO2Cl) at position 1

  • A methyl group (-CH3) at position 2

  • A methylcarbamoylamino group (-NHCONH-CH3) at position 4

  • Hydrogen atoms at positions 3, 5, and 6

The presence of these functional groups creates a molecule with both electrophilic and nucleophilic sites, contributing to its reactivity profile and potential utility in organic synthesis .

Structural Characteristics

The compound's structure contains several important functional elements:

  • The sulfonyl chloride group: Highly reactive, making it valuable in synthesis reactions

  • The methylcarbamoylamino group: Contains a urea-like functionality that can participate in hydrogen bonding

  • The methyl substituent: Provides steric hindrance and affects the electron distribution within the molecule

These structural features contribute to the compound's chemical behavior and potential applications in various chemical transformations .

Synthesis Methods

Laboratory Synthesis Considerations

Based on synthesis methods for related compounds, the preparation of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride likely involves several key considerations:

Synthesis ParameterConsiderations
Temperature ControlReactions involving sulfonyl chlorides often require low temperatures (-10°C to 0°C) to prevent decomposition
Solvent SelectionAnhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis
Reagent HandlingChlorosulfonic acid or thionyl chloride are common reagents that require careful handling due to their corrosive nature
PurificationRecrystallization from appropriate solvents or chromatographic methods may be necessary for purification

A potential synthetic route may involve chlorosulfonation of 2-methyl-4-aminotoluene followed by reaction with methyl isocyanate to introduce the methylcarbamoylamino functionality .

Reactivity Profile

General Reactivity

As a sulfonyl chloride, 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride exhibits high electrophilic character at the sulfur atom, making it reactive toward nucleophiles. Key reactivity patterns include:

  • Nucleophilic substitution at the sulfonyl chloride position

  • Potential hydrogen bonding interactions through the methylcarbamoylamino group

  • Possible electrophilic aromatic substitution reactions influenced by the existing substituents

Key Reactions

Reaction TypeDescriptionPotential Applications
Sulfonamide FormationReaction with amines to form sulfonamidesSynthesis of potential medicinal compounds
Sulfonate Ester FormationReaction with alcohols to form sulfonate estersPreparation of chemical intermediates
HydrolysisConversion to sulfonic acid derivatives in aqueous conditionsSynthesis of water-soluble compounds
Cross-Coupling ReactionsPotential participation in metal-catalyzed coupling reactionsFormation of complex molecules

The reactivity of the sulfonyl chloride group makes this compound moisture-sensitive, necessitating appropriate handling techniques to prevent degradation .

Applications in Chemical Research and Industry

Pharmaceutical Applications

The structural features of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride suggest potential applications in pharmaceutical research:

  • As a building block for sulfonamide-containing drugs

  • In the synthesis of enzyme inhibitors

  • As an intermediate in the preparation of biologically active compounds

Similar sulfonyl chloride compounds have demonstrated utility in developing compounds with anticancer, antibacterial, and other biological activities.

Synthetic Utility

In organic synthesis, 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride can serve several important functions:

  • As an electrophilic reagent in the preparation of complex molecules

  • For the introduction of sulfonamide or sulfonate functionality into target compounds

  • As a protecting group for amines or alcohols in multi-step syntheses

  • In the preparation of specialized reagents for chemical transformations

Hazard TypeDescriptionPrecautionary Measures
Skin and Eye IrritationSulfonyl chlorides are generally corrosive to skin and eye tissueUse appropriate personal protective equipment including gloves and eye protection
Respiratory IrritationVapors or dust may irritate respiratory passagesWork in well-ventilated areas or under fume hoods
Reactivity with WaterHydrolysis can produce corrosive acidsStore in dry conditions and handle under inert atmosphere when possible
Chemical IncompatibilityMay react vigorously with strong bases, amines, and oxidizing agentsAvoid contact with incompatible chemicals

Future Research Directions

Structure-Activity Relationship Studies

Further research into the biological activity of compounds derived from 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride could yield valuable insights for drug development. The presence of the methylcarbamoylamino group, which can participate in hydrogen bonding interactions, suggests potential for targeted molecular recognition in biological systems.

Synthetic Methodology Development

Development of improved synthetic routes to 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride and related compounds represents another promising research direction. This could include:

  • More efficient or environmentally friendly synthesis methods

  • Stereoselective approaches for asymmetric variants

  • Flow chemistry adaptations for safer handling of reactive intermediates

  • Novel applications in complex molecule synthesis

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